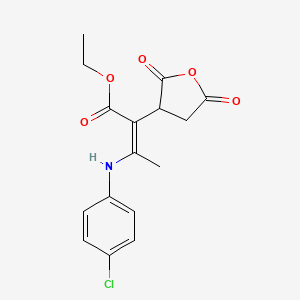
ETHYL 3-(4-CHLOROANILINE)-2-(2,5-DIOXOTETRAHYDROFURAN-3-YL)BUT-2-ENOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate is a synthetic organic compound characterized by its unique molecular structure. This compound features a combination of an ethyl ester group, a chloroaniline moiety, and a dioxooxolane ring, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-CHLOROANILINE)-2-(2,5-DIOXOTETRAHYDROFURAN-3-YL)BUT-2-ENOATE typically involves a multi-step process:
Formation of the Dioxooxolane Ring: The initial step involves the preparation of the 2,5-dioxooxolane ring through a cyclization reaction of a suitable precursor.
Introduction of the Chloroaniline Group: The chloroaniline moiety is introduced via a nucleophilic substitution reaction, where 4-chloroaniline reacts with an appropriate intermediate.
Esterification: The final step involves the esterification of the compound with ethyl alcohol under acidic conditions to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chloroaniline group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHYL 3-(4-CHLOROANILINE)-2-(2,5-DIOXOTETRAHYDROFURAN-3-YL)BUT-2-ENOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (Z)-3-(4-bromoanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate: Similar structure with a bromine atom instead of chlorine.
Ethyl (Z)-3-(4-fluoroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Ethyl (Z)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate is unique due to the presence of the chloroaniline group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H16ClNO5 |
|---|---|
Molekulargewicht |
337.75 g/mol |
IUPAC-Name |
ethyl (Z)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate |
InChI |
InChI=1S/C16H16ClNO5/c1-3-22-16(21)14(12-8-13(19)23-15(12)20)9(2)18-11-6-4-10(17)5-7-11/h4-7,12,18H,3,8H2,1-2H3/b14-9- |
InChI-Schlüssel |
SYASXUXWOKXKDP-ZROIWOOFSA-N |
SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C2CC(=O)OC2=O |
Isomerische SMILES |
CCOC(=O)/C(=C(/C)\NC1=CC=C(C=C1)Cl)/C2CC(=O)OC2=O |
Kanonische SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C2CC(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


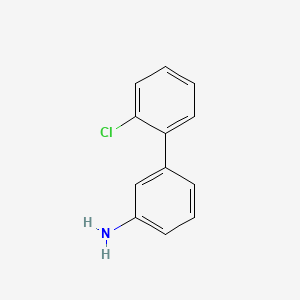



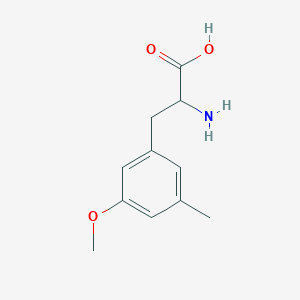
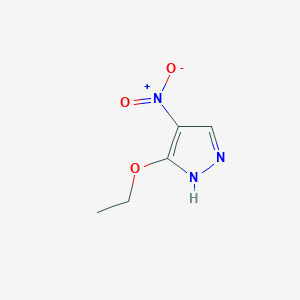





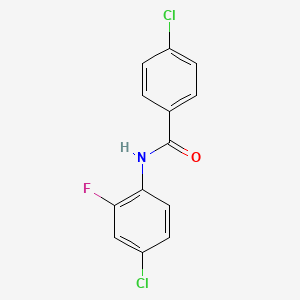

![1,4-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]butane](/img/structure/B1636408.png)
